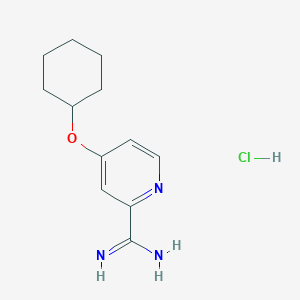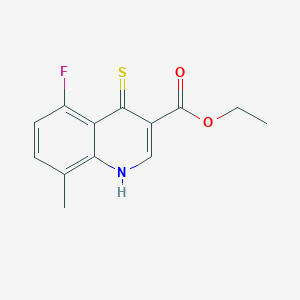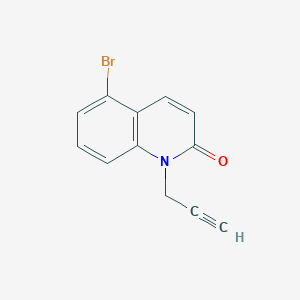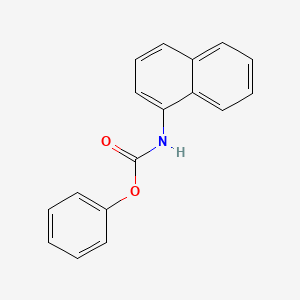
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular mechanisms and interactions.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly effective against fungal cells, making it a potent antifungal agent . The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular respiration.
Comparison with Similar Compounds
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
2,3-Dibromonaphthalene-1,4-dione: Known for its potent antifungal activity but with higher cytotoxicity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific aziridine substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6336-35-2 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H12ClNO2/c1-2-8-7-16(8)12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8H,2,7H2,1H3 |
InChI Key |
MGRRBSVCSKJMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)







![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
